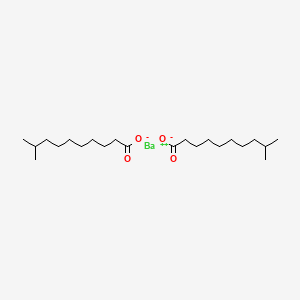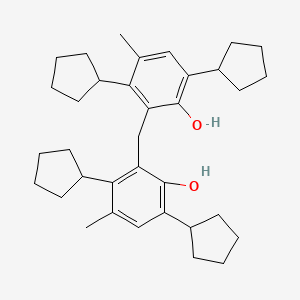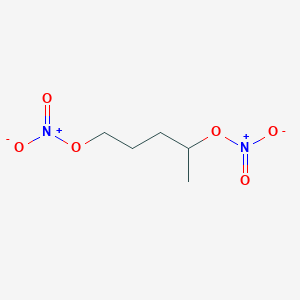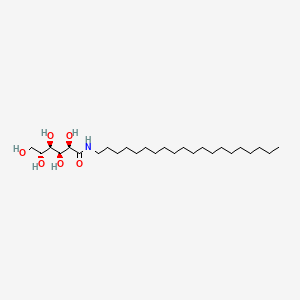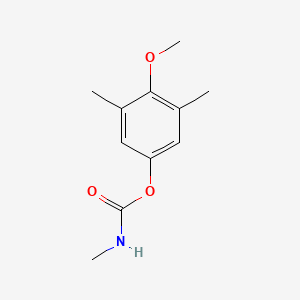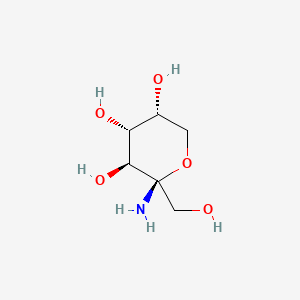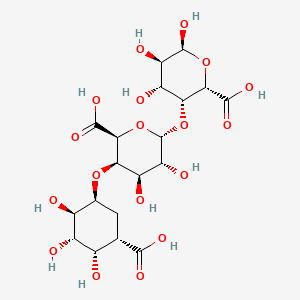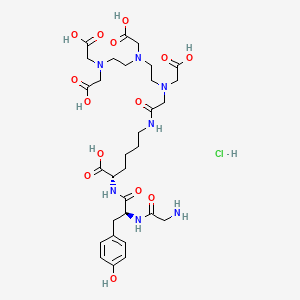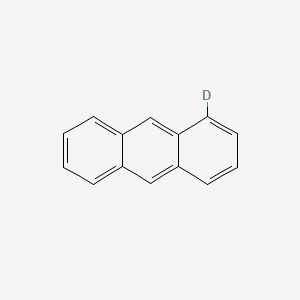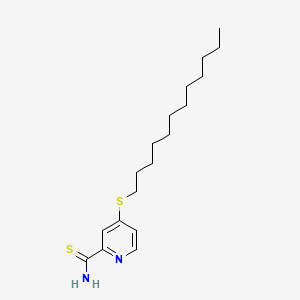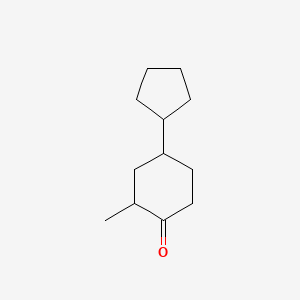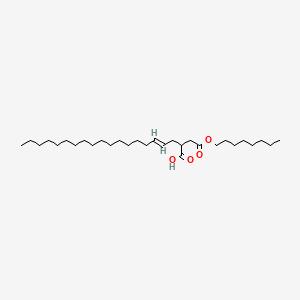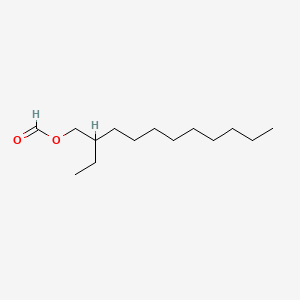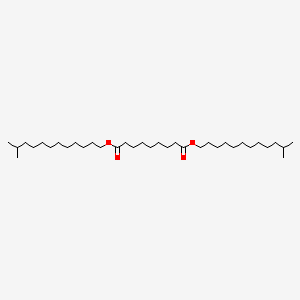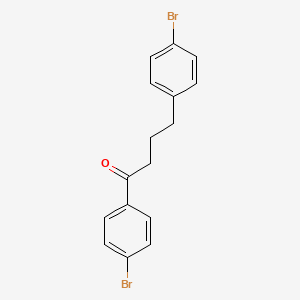
4'-Bromo-4-(4-bromophenyl)butyrophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Bromo-4-(4-bromophenyl)butyrophenone is a chemical compound with the molecular formula C16H14Br2O. It is known for its unique structure, which includes two bromine atoms attached to phenyl groups on either end of a butyrophenone backbone. This compound is used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-4-(4-bromophenyl)butyrophenone typically involves the bromination of butyrophenone derivatives. One common method includes the reaction of 4-bromobenzoyl chloride with 4-bromobenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under reflux conditions in a suitable solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound often follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
4’-Bromo-4-(4-bromophenyl)butyrophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different ketone or alcohol products .
Scientific Research Applications
4’-Bromo-4-(4-bromophenyl)butyrophenone is utilized in several scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research on its potential therapeutic effects, including anti-inflammatory and anticancer properties, is ongoing.
Industry: It is employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4’-Bromo-4-(4-bromophenyl)butyrophenone exerts its effects involves interaction with specific molecular targets. The bromine atoms enhance the compound’s reactivity, allowing it to form stable complexes with proteins and enzymes. This interaction can inhibit or modify the activity of these biological molecules, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 4’-Bromoacetophenone
- 4-Bromobenzonitrile
- 4-Bromophenyl methyl sulfone
Uniqueness
4’-Bromo-4-(4-bromophenyl)butyrophenone is unique due to its dual bromine substitution, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This makes it a valuable tool in both synthetic chemistry and biological research .
Properties
CAS No. |
71501-11-6 |
|---|---|
Molecular Formula |
C16H14Br2O |
Molecular Weight |
382.09 g/mol |
IUPAC Name |
1,4-bis(4-bromophenyl)butan-1-one |
InChI |
InChI=1S/C16H14Br2O/c17-14-8-4-12(5-9-14)2-1-3-16(19)13-6-10-15(18)11-7-13/h4-11H,1-3H2 |
InChI Key |
XWLXFOHOTCVERQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCC(=O)C2=CC=C(C=C2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


